Laurycolactone B

CAS No.: 85643-77-2

Cat. No.: VC3264714

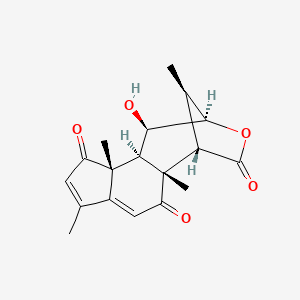

Molecular Formula: C18H20O5

Molecular Weight: 316.3 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 85643-77-2 |

|---|---|

| Molecular Formula | C18H20O5 |

| Molecular Weight | 316.3 g/mol |

| IUPAC Name | (1S,2R,9R,10S,11R,12R,15R)-11-hydroxy-2,6,9,15-tetramethyl-13-oxatetracyclo[10.2.1.02,10.05,9]pentadeca-4,6-diene-3,8,14-trione |

| Standard InChI | InChI=1S/C18H20O5/c1-7-5-10(19)17(3)9(7)6-11(20)18(4)12-8(2)14(23-16(12)22)13(21)15(17)18/h5-6,8,12-15,21H,1-4H3/t8-,12-,13+,14-,15-,17-,18+/m1/s1 |

| Standard InChI Key | CHTGFNQFMFSMRT-SGRYNZJISA-N |

| Isomeric SMILES | C[C@H]1[C@@H]2[C@@H]([C@H]3[C@]([C@H]1C(=O)O2)(C(=O)C=C4[C@@]3(C(=O)C=C4C)C)C)O |

| SMILES | CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O |

| Canonical SMILES | CC1C2C(C3C(C1C(=O)O2)(C(=O)C=C4C3(C(=O)C=C4C)C)C)O |

Introduction

Chemical Structure and Properties

Structural Characteristics

Laurycolactone B features a complex molecular architecture characteristic of C18-quassinoids. Its core structure includes multiple ring systems with specific functional groups that define its chemical behavior and biological interactions. Unlike eurycomalactone-type quassinoids which contain a cyclohexenone ring in ring-A, Laurycolactone B has a different ring structure that appears to influence its biological activity .

The molecular formula of Laurycolactone B is consistent with the C18 classification referenced in the scientific literature . This places it among the smaller quassinoids compared to C19 and C20 variants found in the same plant species.

Comparative Structural Analysis

When compared to similar compounds, Laurycolactone B shows distinct structural features that differentiate it from other quassinoids isolated from Eurycoma longifolia:

| Compound Type | Carbon Skeleton | Key Structural Features | Representative Examples |

|---|---|---|---|

| Laurycolactone-type | C18 | Lack of cyclohexenone ring in ring-A | Laurycolactone A, Laurycolactone B |

| Eurycomalactone-type | C18-C20 | Presence of cyclohexenone ring in ring-A | Eurycomalactone, 6-Dehydroxylongilactone |

| Eurycomanol-type | C20 | Hydroxyl group at specific positions | Eurycomanol, 13β,18-Dihydroeurycomanol |

| Klaineanone-type | C20 | Multiple hydroxyl groups | 15β-Hydroxyklaineanone, 14,15β-Dihydroxyklaineanone |

This structural diversity among quassinoids from the same botanical source highlights the complex phytochemistry of Eurycoma longifolia and provides context for understanding the potential biological significance of Laurycolactone B .

Source and Extraction Methods

Natural Sources

Laurycolactone B is exclusively found in the roots of Eurycoma longifolia Jack, a plant native to Southeast Asian countries including Malaysia, Indonesia, Thailand, and Vietnam . This plant has been utilized in traditional medicine systems for centuries, with its roots being the primary source of bioactive compounds.

The concentration of Laurycolactone B in the plant material varies depending on several factors, including geographical location, plant age, and environmental conditions. Typically, it is found alongside other quassinoids, alkaloids, and bioactive compounds that collectively contribute to the medicinal properties of Eurycoma longifolia .

Biological Activity

Cytotoxicity Profile

One of the most well-documented aspects of Laurycolactone B's biological activity is its cytotoxicity profile against various cancer cell lines. According to research conducted by Miyake et al., Laurycolactone B demonstrated limited cytotoxic activity compared to other quassinoids isolated from Eurycoma longifolia .

The following table summarizes the cytotoxicity data for Laurycolactone B against four cancer cell lines, as reported in the scientific literature:

| Cancer Cell Line | IC50 Value (μM) | Comparison to 5-FU (μM) | Comparison to Doxorubicin (μM) |

|---|---|---|---|

| Colon26-L5 | 81 | 0.73 | 0.76 |

| B16-BL6 | >100 | 5.5 | 0.86 |

| LLC | >100 | 1.8 | 0.80 |

| A549 | >100 | 6.0 | 0.66 |

These data indicate that Laurycolactone B exhibits relatively weak cytotoxicity against these cancer cell lines when compared to clinically used anticancer drugs like 5-fluorouracil (5-FU) and doxorubicin . This stands in contrast to some other quassinoids from Eurycoma longifolia, particularly eurycomalactone, which demonstrated much more potent cytotoxic activity with IC50 values comparable to doxorubicin.

Structure-Activity Relationship

The relatively weak cytotoxic activity of Laurycolactone B compared to eurycomalactone-type quassinoids has provided valuable insights into structure-activity relationships among these compounds. Specifically, research suggests that the cyclohexenone ring in ring-A, present in eurycomalactones but absent in Laurycolactone B, is an important structural feature for cytotoxicity .

This observation highlights how subtle structural differences between quassinoid subclasses can significantly impact their biological activities. The weaker cytotoxic activity of Laurycolactone B may indicate that it functions through different biological mechanisms or pathways compared to the more cytotoxic quassinoids found in the same plant.

Comparative Analysis with Related Compounds

Comparison with Other Quassinoids

The biological and chemical properties of Laurycolactone B can be better understood when compared to other quassinoids isolated from Eurycoma longifolia. This comparative approach provides insights into the structure-activity relationships and potential functional roles of these compounds.

| Quassinoid Type | Representative Compounds | Cytotoxic Activity | Other Reported Activities |

|---|---|---|---|

| Laurycolactone-type | Laurycolactone A, Laurycolactone B | Limited (IC50 >80 μM) | Activity against HT1080 cells |

| Eurycomalactone-type | Eurycomalactone | Potent (IC50 <1 μM) | Anti-tumor, antischistosomal, plasmodicidal |

| Klaineanone-type | 15β-Hydroxyklaineanone | Moderate | NF-κB inhibitor, cytotoxicity against lung and breast cancer |

| Eurycomanol-type | Eurycomanol | Variable | Antimalarial against P. falciparum |

Structural Analogues

Several structural analogues of Laurycolactone B have been identified, including Eurycolactone B and Eurycolactone C. These compounds share the C18 carbon skeleton but differ in specific functional groups:

-

Eurycolactone B contains a chlorine atom at C-3, which may alter its bioavailability and toxicity profile compared to Laurycolactone B.

-

Eurycolactone C is characterized as a Baeyer-Villiger oxidation product with an additional oxygen atom, likely reducing its lipophilicity and membrane permeability.

These structural variations could potentially be exploited for the development of semi-synthetic derivatives with enhanced biological activities or improved pharmacokinetic properties.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume